1-(2-Chloroethyl)pyrrolidine 1-(2-Chloroethyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 5050-41-9
VCID: VC2408513
InChI: InChI=1S/C6H12ClN/c7-3-6-8-4-1-2-5-8/h1-6H2
SMILES: C1CCN(C1)CCCl
Molecular Formula: C6H12ClN
Molecular Weight: 133.62 g/mol

1-(2-Chloroethyl)pyrrolidine

CAS No.: 5050-41-9

Cat. No.: VC2408513

Molecular Formula: C6H12ClN

Molecular Weight: 133.62 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloroethyl)pyrrolidine - 5050-41-9

Specification

CAS No. 5050-41-9
Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
IUPAC Name 1-(2-chloroethyl)pyrrolidine
Standard InChI InChI=1S/C6H12ClN/c7-3-6-8-4-1-2-5-8/h1-6H2
Standard InChI Key RMGFLMXDCGQKPS-UHFFFAOYSA-N
SMILES C1CCN(C1)CCCl
Canonical SMILES C1CCN(C1)CCCl

Introduction

Chemical Structure and Properties

1-(2-Chloroethyl)pyrrolidine (C6H12ClN) is characterized by a pyrrolidine ring with a 2-chloroethyl substituent attached to the nitrogen atom. The compound represents an important class of functionalized heterocycles used extensively in organic synthesis.

Basic Chemical Information

PropertyValue
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
CAS Number5050-41-9
IUPAC Name1-(2-chloroethyl)pyrrolidine
Physical StateLiquid
Boiling Point55-56°C/11mm, 60-63°C/23mm, 90°C/56mm

Table 1: Basic chemical properties of 1-(2-Chloroethyl)pyrrolidine

The free base form of 1-(2-Chloroethyl)pyrrolidine is relatively unstable and is typically converted to its hydrochloride salt for storage and handling. The hydrochloride salt (C6H12ClN·HCl) has a molecular weight of 170.08 g/mol and appears as white to off-white crystals or crystalline powder .

Structural Characteristics

The structure of 1-(2-Chloroethyl)pyrrolidine features a five-membered pyrrolidine ring with a nitrogen atom that serves as the connection point for the 2-chloroethyl group. This structural arrangement confers specific reactivity patterns that make it valuable in chemical synthesis. The presence of the chlorine atom as a leaving group enables various nucleophilic substitution reactions, particularly in pharmaceutical synthesis .

Synthesis Methods

Several synthetic approaches are documented for preparing 1-(2-Chloroethyl)pyrrolidine and its hydrochloride salt. The most common method involves the chlorination of N-(2-hydroxyethyl)pyrrolidine.

Synthesis from N-(2-Hydroxyethyl)pyrrolidine

The primary synthetic route utilizes thionyl chloride to convert the hydroxyl group to a chloride:

  • N-(2-Hydroxyethyl)pyrrolidine is treated with thionyl chloride under reflux conditions

  • The reaction is typically conducted under nitrogen atmosphere

  • The mixture is concentrated in vacuo, and the residue is triturated with diethyl ether

  • The resulting product is isolated as a solid

The detailed procedure is as follows:

N-(2-Hydroxyethyl)pyrrolidine (6.24 g, 0.05 mol) is cautiously treated with thionyl chloride (40 mL, 0.54 mol) while stirring. The mixture is refluxed for 1 hour under nitrogen atmosphere, then concentrated in vacuo. The residue is triturated with diethyl ether multiple times until the decantate becomes nearly colorless. The resulting solid is a cocoa-colored product with a typical yield of approximately 46% .

Conversion to Hydrochloride Salt

The free base is typically converted to the hydrochloride salt immediately after synthesis due to its instability:

  • The free base is dissolved in isopropanol

  • Dry HCl gas is bubbled through the solution at 0°C

  • The precipitated hydrochloride salt is filtered

  • The salt is recrystallized, typically from isopropanol/di-isopropyl ether with charcoal treatment

Applications and Uses

1-(2-Chloroethyl)pyrrolidine and its hydrochloride salt have diverse applications, particularly in pharmaceutical and medicinal chemistry research.

Pharmaceutical Synthesis

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, with notable applications including:

Application AreaDescription
Neurological DrugsDevelopment of compounds targeting neurological disorders
Anticancer AgentsSynthesis of novel compounds for cancer treatment research
Estrogen Receptor AntagonistsPreparation of compounds like Nafoxidine and its analogs
Drug CandidatesStructural modification for enhanced efficacy and reduced side effects

Table 2: Pharmaceutical applications of 1-(2-Chloroethyl)pyrrolidine

The compound's versatility stems from its reactive chloroethyl group, which facilitates various substitution reactions essential in constructing more complex pharmaceutical molecules. Its role in the synthesis of estrogen receptor antagonists like Nafoxidine has been particularly well-documented in medicinal chemistry literature .

Chemical Biology Applications

Researchers utilize 1-(2-Chloroethyl)pyrrolidine in chemical biology to:

  • Probe biological systems

  • Understand mechanisms of action of different biological molecules

  • Develop chemical tools for biological research

Neuropharmacological Studies

The compound is employed in studies examining the effects of compounds on the nervous system, contributing to research on:

  • Understanding various neurological conditions

  • Developing potential therapeutic agents for neurological disorders

  • Studying neurotransmitter systems and receptor interactions

Derivatives and Related Compounds

Several derivatives and structurally related compounds of 1-(2-Chloroethyl)pyrrolidine have been reported in the scientific literature.

Structural Analogs

One notable structural analog is 1-(2-Chloroethyl)piperidine (C7H14ClN), which contains a six-membered piperidine ring instead of the five-membered pyrrolidine ring. This compound shares similar reactivity patterns but demonstrates different biological activities due to its altered ring size .

Functionalized Derivatives

Various functionalized derivatives have been synthesized for specific applications:

  • 1-[2-(Naphthalen-1-yloxy)-ethyl] pyrrolidine - Exhibited antimicrobial activity against Staphylococcus aureus with promising results comparable to standard drugs

  • (S)-N-methyl-2-chloro-ethyl-pyrrolidine - An enantiopure derivative with potential applications in asymmetric synthesis

These derivatives demonstrate the versatility of the 1-(2-Chloroethyl)pyrrolidine scaffold and its potential for further functionalization to create compounds with diverse biological activities.

Pharmacological Properties and Research

Research on 1-(2-Chloroethyl)pyrrolidine and its derivatives has revealed various pharmacological properties worthy of further investigation.

Antimicrobial Activity

Studies have shown that some derivatives of 1-(2-Chloroethyl)pyrrolidine exhibit antimicrobial properties:

CompoundTest OrganismActivity Level
1-[2-(Naphthalen-1-yloxy)-ethyl] pyrrolidineStaphylococcus aureus (gram-positive)Exemplary activity
1-[2-(Naphthalen-1-yloxy)-ethyl] pyrrolidineProteus vulgaris (gram-negative)Limited activity
1-[2-(Naphthalen-1-yloxy)-ethyl] pyrrolidineCandida albicansNo activity

Table 3: Antimicrobial activity of 1-(2-Chloroethyl)pyrrolidine derivatives

These findings suggest potential applications in developing novel antimicrobial agents, particularly against gram-positive bacteria.

Anticancer Research

The compound and its derivatives are being investigated for potential anticancer properties. Research focuses on:

  • Development of compounds that can selectively target cancer cells

  • Understanding structure-activity relationships to optimize anticancer efficacy

  • Creating novel drug candidates with improved pharmacological profiles

While specific anticancer mechanisms remain under investigation, the versatility of 1-(2-Chloroethyl)pyrrolidine as a synthetic building block continues to facilitate research in this area.

ParameterValueSpeciesReference
Oral LD502629 mg/kgRat
Eye irritationAdverse effect observed (irritating)-
Skin irritationAdverse effect observed (irritating)-
Aquatic toxicity (EC50)11.548 mg/L (72h)Algae
Aquatic toxicity (EC50)3 mg/L (48h)Crustacea
Aquatic toxicity (LC50)>100 mg/L (96h)Fish

Table 4: Toxicity data for 1-(2-Chloroethyl)pyrrolidine hydrochloride

Hazard Classification

According to the 2012 OSHA Hazard Communication Standard, 1-(2-Chloroethyl)pyrrolidine hydrochloride is classified as follows:

  • Acute oral toxicity: Category 4

  • Acute inhalation toxicity (dusts and mists): Category 4

  • Skin corrosion/irritation: Category 2

  • Serious eye damage/eye irritation: Category 2

  • Specific target organ toxicity (single exposure): Category 3 (respiratory system)

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